molecular formula C27H26F3N3O3 B3996738 6-{4-[benzyl(ethyl)amino]phenyl}-4-hydroxy-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

6-{4-[benzyl(ethyl)amino]phenyl}-4-hydroxy-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B3996738
M. Wt: 497.5 g/mol
InChI Key: SUSDHPZZPZIMDQ-UHFFFAOYSA-N
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Description

6-{4-[benzyl(ethyl)amino]phenyl}-4-hydroxy-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound with a unique structure that includes a tetrahydropyrimidinone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[benzyl(ethyl)amino]phenyl}-4-hydroxy-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrimidinone core, followed by the introduction of the benzyl(ethyl)amino group, the phenylcarbonyl group, and the trifluoromethyl group. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

6-{4-[benzyl(ethyl)amino]phenyl}-4-hydroxy-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and solvents to optimize the reaction efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines

Scientific Research Applications

6-{4-[benzyl(ethyl)amino]phenyl}-4-hydroxy-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and cellular signaling modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers, coatings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-{4-[benzyl(ethyl)amino]phenyl}-4-hydroxy-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and target, requiring detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[benzyl(ethyl)amino]phenyl}-4-hydroxy-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.

Properties

IUPAC Name

5-benzoyl-6-[4-[benzyl(ethyl)amino]phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F3N3O3/c1-2-33(17-18-9-5-3-6-10-18)21-15-13-19(14-16-21)23-22(24(34)20-11-7-4-8-12-20)26(36,27(28,29)30)32-25(35)31-23/h3-16,22-23,36H,2,17H2,1H3,(H2,31,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSDHPZZPZIMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C3C(C(NC(=O)N3)(C(F)(F)F)O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-{4-[benzyl(ethyl)amino]phenyl}-4-hydroxy-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Reactant of Route 2
6-{4-[benzyl(ethyl)amino]phenyl}-4-hydroxy-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Reactant of Route 3
6-{4-[benzyl(ethyl)amino]phenyl}-4-hydroxy-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Reactant of Route 4
6-{4-[benzyl(ethyl)amino]phenyl}-4-hydroxy-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Reactant of Route 5
6-{4-[benzyl(ethyl)amino]phenyl}-4-hydroxy-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Reactant of Route 6
6-{4-[benzyl(ethyl)amino]phenyl}-4-hydroxy-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

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